![molecular formula C16H23BF3NO3 B597253 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine CAS No. 1256359-93-9](/img/structure/B597253.png)
2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
“2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine” is also known as "2-Isobutoxy-5-(trifluoromethyl)pyridine-3-boronic acid, pinacol ester" . It is a chemical compound with the molecular formula C16H23BF3NO3 and a molecular weight of 345.169.
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted with isobutoxy, trifluoromethyl, and a tetramethyl-dioxaborolan-2-yl group . The exact structure can be determined using techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
The research on compounds related to 2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine mainly focuses on their synthesis, structural characterization, and potential applications in various fields of chemistry. A key study involves the synthesis and crystal structure analysis of boric acid ester intermediates, showcasing their importance in organic synthesis. These intermediates are obtained through multi-step substitution reactions, confirmed by techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The study explores the molecular structures through density functional theory (DFT), comparing them with X-ray values to validate the synthesis methods and structural predictions (Huang et al., 2021).
Crystallographic and Conformational Analyses
Further research into similar compounds includes crystallographic and conformational analyses, emphasizing the significance of these compounds in understanding molecular geometry and reactivity. The orientation of dioxaborolane rings and bond angles within the molecules are studied, providing insights into their chemical reactivity and stability. Ab initio calculations, including HOMO and LUMO analyses, offer a deeper understanding of the electronic structure and its correlation with reactivity (Sopková-de Oliveira Santos et al., 2003).
Application in Organic Synthesis
The application of these compounds in organic synthesis, particularly in Suzuki coupling reactions, is another area of focus. Studies have demonstrated the use of related boronic esters in the preparation of complex organic molecules, showcasing their role in facilitating bond formations essential for the synthesis of pharmaceuticals and materials. This research highlights the versatility of such compounds in contributing to the development of new synthetic methodologies (Li et al., 2005).
Physicochemical Properties and Theoretical Studies
In addition to experimental studies, theoretical investigations on the physicochemical properties of these compounds have been conducted. DFT studies provide valuable insights into the molecular electrostatic potential, frontier molecular orbitals, and other physicochemical characteristics. These properties are crucial for understanding the behavior of these compounds in chemical reactions and their potential applications in various areas of chemistry and material science (Liao et al., 2022).
Catalysis and Asymmetric Synthesis
Research on related compounds also extends to their application in catalysis and asymmetric synthesis. The development of catalytic methods for selective reactions, such as enantioselective borane reduction of benzyl oximes, illustrates the potential of these compounds in facilitating stereoselective synthesis, a critical aspect of pharmaceutical chemistry (Huang et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(2-methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BF3NO3/c1-10(2)9-22-13-12(7-11(8-21-13)16(18,19)20)17-23-14(3,4)15(5,6)24-17/h7-8,10H,9H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGQSTXYSFRQSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2OCC(C)C)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00682305 |
Source
|
Record name | 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isobutoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
CAS RN |
1256359-93-9 |
Source
|
Record name | 2-(2-Methylpropoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00682305 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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